molecular formula C23H26N4O6S B2893885 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533870-29-0

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2893885
CAS RN: 533870-29-0
M. Wt: 486.54
InChI Key: NWZIFELSOLRUKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring, in particular, is a heterocycle that can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The oxadiazole ring might undergo electrophilic substitution reactions, while the sulfonamide and benzamide groups could participate in a variety of reactions including hydrolysis, condensation, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the sulfonamide and benzamide groups could influence the compound’s solubility and acidity .

Scientific Research Applications

Drug Design and Delivery

Boronic acids and their esters, which share structural similarities with the compound , are highly regarded for the design of new drugs and drug delivery devices. They are particularly considered as boron-carriers suitable for neutron capture therapy . However, these compounds are marginally stable in water, and their hydrolysis is influenced by the substituents in the aromatic ring and pH levels .

Neutron Capture Therapy

The compound’s boronic ester-like structure suggests potential use in neutron capture therapy (NCT) , a targeted cancer treatment. NCT utilizes boron-containing compounds that preferentially accumulate in tumor cells. When these cells are then exposed to a neutron beam, the boron atoms capture neutrons and undergo fission, selectively destroying the cancer cells .

Pharmacological Research

Indole derivatives, which are structurally related to the compound, have shown a wide range of pharmacological activities. This suggests that the compound could be studied for its potential effects in various therapeutic areas, including neurological disorders , inflammatory diseases , and cancer .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological or pharmacological activity. Such studies could provide valuable insights into the compound’s potential applications .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-10-12-27(13-11-15)34(29,30)18-7-4-16(5-8-18)21(28)24-23-26-25-22(33-23)19-9-6-17(31-2)14-20(19)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZIFELSOLRUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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